![molecular formula C22H16F6N4O6 B560273 3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid CAS No. 1507095-58-0](/img/structure/B560273.png)
3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The compound has a complex structure that includes a pyrrolo[2,3-d]pyrimidin-4-yl group . The IUPAC name of the compound is 3-[6-(3-aminophenyl)pyrrolo[2,3-d]pyrimidin-7-ium-6-ylium-4-yl]oxyphenol .Physical And Chemical Properties Analysis
The compound has a molecular mass of 318.329 g·mol −1 . It has a heat of formation of 107.6 ± 16.7 kJ·mol −1 and a dipole moment of 4.74 ± 1.08 D . The volume of the compound is 359.43 Å 3 and it has a surface area of 336.14 Å 2 . The HOMO energy is -8.67 ± 0.55 eV and the LUMO energy is -0.79 ± eV .Wissenschaftliche Forschungsanwendungen
Treatment of Massive Cerebral Infarction
TWS 119 has been identified as a potential agent for the treatment of massive cerebral infarction (MCI). It was found to be the most promising candidate for MCI therapy in a bioinformatic analysis . The study identified two hub genes (Myd88 and Ccl3) for ischemic injury and further analysis identified TWS-119 as the best potential candidate for MCI therapy .
Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β)
TWS 119 is a potent disubstituted pyrrolopyrimidine inhibitor of GSK3β with an IC₅₀ of 30 nM and Kd of 126 nM . GSK3 is a serine/threonine kinase that is a key inhibitor of the WNT pathway .
Activation of the WNT Pathway
Due to its inhibitory effect on GSK3, TWS 119 functions as a WNT pathway activator . The WNT pathway is crucial in cell signaling and plays a significant role in cell proliferation and differentiation.
Maintenance of Hepatic Stellate Cells
TWS 119 has been found to maintain the bi-potent, quiescent state in hepatic stellate cells of Wistar rats . This could have implications in liver health and disease.
Induction of Neuronal Differentiation
TWS 119 has been shown to induce neuronal differentiation in pluripotent murine embryonal carcinoma cells and embryonic stem cells . This could have potential applications in neurobiology and regenerative medicine.
Production of T Memory Stem Cell-like (T-SCM) Cells
TWS 119 has been found to induce the production of T memory stem cell-like (T-SCM) cells from mouse or human CD8+ T cells. These T-SCM cells showed increased persistence, proliferation, and anti-tumor activity after adoptive transfer of mouse-derived T-SCM .
Inhibition of Cell Proliferation in Cancer Cells
TWS 119 has been found to inhibit cell proliferation and induce apoptosis in human alveolar rhabdomyosarcoma cells . This suggests potential applications in cancer research and therapy.
Induction of Differentiation in Stem Cells
TWS 119 has been found to induce differentiation in mouse pluripotent stem cells . This could have implications in stem cell research and regenerative medicine.
Wirkmechanismus
Target of Action
TWS 119, also known as 3-((6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenol bis(2,2,2-trifluoroacetate) or 3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid, is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including cell division, apoptosis, and inflammation .
Mode of Action
TWS 119 interacts with its target, GSK-3β, by binding to it with high affinity . This interaction inhibits the kinase activity of GSK-3β, thereby preventing it from phosphorylating its substrates . As a result, the activity of GSK-3β is reduced, leading to changes in various cellular processes that it regulates .
Biochemical Pathways
The inhibition of GSK-3β by TWS 119 leads to the activation of the Wnt/β-catenin pathway . This pathway plays a critical role in regulating cell fate and is essential for embryonic development and tissue homeostasis. Activation of the Wnt/β-catenin pathway can lead to the induction of neuronal differentiation in pluripotent cells .
Result of Action
The primary molecular effect of TWS 119 is the inhibition of GSK-3β, leading to the activation of the Wnt/β-catenin pathway . At the cellular level, this can result in the induction of neuronal differentiation in pluripotent cells . Additionally, TWS 119 has been shown to enhance the proliferation and survival of certain T-cell types .
Eigenschaften
IUPAC Name |
3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2.2C2HF3O2/c19-12-4-1-3-11(7-12)16-9-15-17(22-16)20-10-21-18(15)24-14-6-2-5-13(23)8-14;2*3-2(4,5)1(6)7/h1-10,23H,19H2,(H,20,21,22);2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEFPMFFWJTJSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC3=C(N2)N=CN=C3OC4=CC=CC(=C4)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F6N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B560192.png)
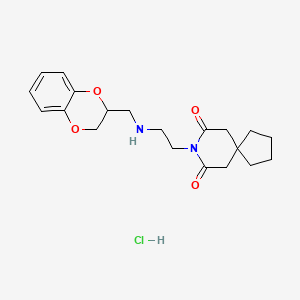


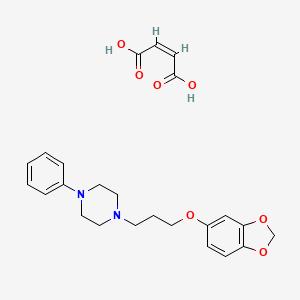
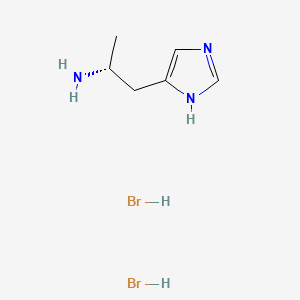


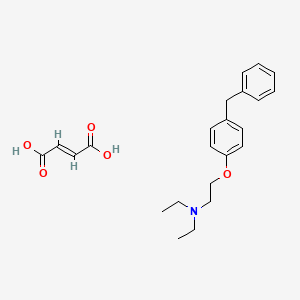
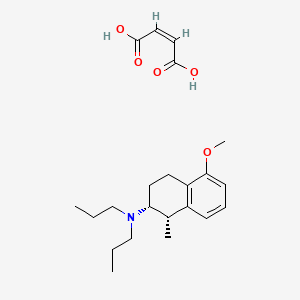


![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)